2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one
Description
The exact mass of the compound this compound is 516.13235429 g/mol and the complexity rating of the compound is 822. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S3/c1-16-7-9-18(10-8-16)34(30,31)28-13-11-27(12-14-28)21(29)15-32-23-22-19-5-3-4-6-20(19)33-24(22)26-17(2)25-23/h7-10H,3-6,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURWVFQFFJSWRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CSC3=NC(=NC4=C3C5=C(S4)CCCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501103250 | |
| Record name | 1-[4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl]-2-[(5,6,7,8-tetrahydro-2-methyl[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501103250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
670271-06-4 | |
| Record name | 1-[4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl]-2-[(5,6,7,8-tetrahydro-2-methyl[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=670271-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl]-2-[(5,6,7,8-tetrahydro-2-methyl[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501103250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure that includes a thia-diazatricyclo framework and a piperazine moiety, contributing to its pharmacological profile. Its molecular formula is with a molecular weight of approximately 420.56 g/mol.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro assays demonstrated effectiveness against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL depending on the strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 16 |
| Bacillus subtilis | 8 |
Anticancer Activity
The compound has also shown promise in anticancer research. In cell line studies, it inhibited the proliferation of several cancer types including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| A549 (Lung) | 15 |
| HeLa (Cervical) | 12 |
The proposed mechanism of action includes:
- Inhibition of DNA Synthesis : The compound interferes with DNA replication processes.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to cell death.
- Modulation of Apoptotic Pathways : Activates caspases and alters Bcl-2 family protein expressions.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. Results indicated a synergistic effect when combined with conventional antibiotics, suggesting potential for use in combination therapies.
Study 2: Cancer Cell Line Analysis
In research conducted by Smith et al. (2023), the compound was tested on various cancer cell lines to assess its cytotoxic effects. The results highlighted its ability to significantly reduce cell viability and induce apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
